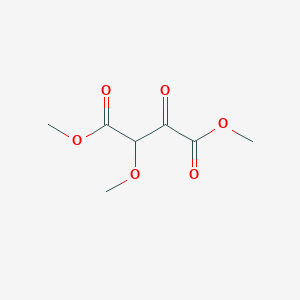

Dimethyl 2-methoxy-3-oxosuccinate

描述

Contextualization within the Field of β-Keto Esters and Oxo-Diesters

Dimethyl 2-methoxy-3-oxosuccinate is structurally classified as both a β-keto ester and an oxo-diester. The β-keto ester moiety, characterized by a ketone group at the β-position relative to an ester carbonyl, is a classic and highly useful functional group in organic synthesis. These compounds are known for their acidic α-protons, which can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile, enabling a wide range of carbon-carbon bond-forming reactions.

The presence of a second ester group, classifying it as an oxo-diester, further expands its synthetic utility. Oxo-diesters serve as precursors to a variety of heterocyclic compounds and can undergo reactions at multiple sites. The general reactivity of β-keto esters includes alkylations, acylations, and participation in condensation reactions. The specific reactivity of this compound will be influenced by the electronic effects of the 2-methoxy group, which can modulate the acidity of the α-proton and the electrophilicity of the adjacent carbonyl carbons.

Significance as a Versatile Organic Intermediate and Building Block

The true significance of this compound lies in its potential as a versatile building block for the construction of complex molecular architectures. nih.gov The multiple functional groups provide handles for a variety of chemical transformations. For instance, the ketone can be targeted for reduction, oximation, or participation in Wittig-type reactions. The ester groups are susceptible to hydrolysis, transesterification, and amidation. rsc.org

This multifunctionality allows for the introduction of diverse substituents and the formation of various ring systems. For example, β-keto esters are well-known precursors for the synthesis of heterocycles such as pyrazoles, isoxazoles, and pyrimidines through condensation reactions with appropriate dinucleophiles. mdpi.com The presence of the methoxy (B1213986) group at the 2-position can be envisioned to influence the regioselectivity of such cyclization reactions, potentially leading to novel heterocyclic scaffolds.

Historical Development and Key Contributions in its Chemical Studies

The synthesis of substituted oxosuccinates, such as diethyl 2-cyano-3-oxosuccinate, has been documented as early as 1901. mdpi.com This was achieved through a Claisen-type condensation of ethyl cyanoacetate (B8463686) with diethyl oxalate (B1200264). mdpi.com It is plausible that synthetic routes to this compound would employ similar strategies, for example, by condensing dimethyl oxalate with methyl methoxyacetate (B1198184) in the presence of a suitable base. The study of these functionalized succinates has evolved over the decades, with modern advancements focusing on developing more efficient and selective catalytic methods for their synthesis and subsequent transformations.

Scope and Research Objectives of the Academic Review

This academic review will focus exclusively on the chemical nature and synthetic aspects of this compound. The primary objectives are to:

Situate the compound within the established chemical principles of β-keto esters and oxo-diesters.

Elucidate its potential as a versatile intermediate in organic synthesis by examining the reactivity of its constituent functional groups.

Provide a historical context by drawing parallels with the development of related functionalized succinate (B1194679) chemistry.

The content will be based on available scientific literature and will present detailed research findings where possible. The review will not include information on dosage, administration, or safety profiles, maintaining a strict focus on the chemical and synthetic aspects of the compound.

Structure

3D Structure

属性

IUPAC Name |

dimethyl 2-methoxy-3-oxobutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O6/c1-11-5(7(10)13-3)4(8)6(9)12-2/h5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPIDIFRMOQZOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542249 | |

| Record name | Dimethyl 2-methoxy-3-oxobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36797-93-0 | |

| Record name | Dimethyl 2-methoxy-3-oxobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of Dimethyl 2 Methoxy 3 Oxosuccinate

Established Synthetic Routes and Mechanistic Considerations

The primary and most established route for the synthesis of Dimethyl 2-methoxy-3-oxosuccinate is predicated on the Claisen condensation, a cornerstone of carbon-carbon bond formation in organic chemistry. This approach is complemented by well-understood esterification techniques.

Condensation Reactions in Precursor Formation

The most logical and widely applicable method for constructing the carbon skeleton of this compound is the mixed Claisen condensation. libretexts.org This reaction involves the base-mediated condensation of an enolizable ester with a non-enolizable ester. wikipedia.orglibretexts.org In this specific synthesis, methyl methoxyacetate (B1198184) serves as the enolizable component (the nucleophilic donor), while dimethyl oxalate (B1200264) acts as the non-enolizable electrophilic acceptor. libretexts.org

The mechanism commences with the deprotonation of the α-carbon of methyl methoxyacetate by a strong base, such as sodium methoxide (B1231860), to form a resonance-stabilized enolate. This nucleophilic enolate then attacks one of the electrophilic carbonyl carbons of dimethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the target β-keto ester, this compound. libretexts.org A crucial driving force for this reaction is the final deprotonation of the newly formed β-keto ester, which has an acidic α-hydrogen, by the methoxide base; an acidic workup is then required to yield the final neutral product. wikipedia.org

The choice of base and solvent is critical for optimizing the yield and preventing side reactions. Using sodium methoxide in methanol (B129727) is common, as it prevents transesterification side reactions. libretexts.org

Table 1: Comparison of Bases for Mixed Claisen Condensation

| Base | Solvent | Typical Temperature (°C) | Advantages | Disadvantages |

|---|---|---|---|---|

| Sodium Methoxide (NaOMe) | Methanol (MeOH) | 25 - 65 | Prevents transesterification; readily available. | Stoichiometric amounts are required. |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 - 25 | Irreversible deprotonation drives the reaction forward. | Flammable; requires an inert atmosphere. |

Esterification and Functional Group Interconversion Strategies

While the Claisen condensation directly yields the dimethyl ester, understanding esterification strategies is vital, particularly if the synthesis were to proceed via a carboxylic acid intermediate, such as 2-methoxy-3-oxosuccinic acid. Several standard methods could be employed for the diesterification of such a precursor.

Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol under acidic catalysis (e.g., sulfuric acid), is a classic and cost-effective method. youtube.com The reaction is driven to completion by using the alcohol as the solvent. youtube.com Alternatively, for more sensitive substrates, milder conditions can be used. The use of thionyl chloride (SOCl₂) to first convert the carboxylic acids to acyl chlorides, followed by the addition of methanol, provides a high-yield route to the ester. commonorganicchemistry.com Other methods include alkylation of the carboxylate salt with methylating agents like methyl iodide or dimethyl sulfate. commonorganicchemistry.com

Table 2: Selected Esterification Methods for Carboxylic Acids

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reversible; requires excess alcohol; cost-effective. youtube.com |

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Methanol | High-yielding; proceeds under mild conditions. commonorganicchemistry.com |

| Steglich Esterification | DCC, DMAP, Methanol | Mild conditions; suitable for acid-sensitive substrates. |

Development of Novel and Green Chemistry Approaches

The chemical industry's increasing focus on sustainability has spurred research into more environmentally friendly and efficient synthetic methods.

Catalytic and Enzyme-Mediated Synthesis Pathways

Modern synthetic chemistry seeks to replace stoichiometric reagents with catalytic alternatives. For the Claisen condensation step, the development of heterogeneous solid base catalysts could offer significant advantages, including simplified product purification and catalyst recyclability.

Enzyme catalysis presents a highly selective and green alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the transesterification of β-keto esters. google.com A potential enzymatic route to this compound could involve the lipase-catalyzed transesterification of a different ester of 2-methoxy-3-oxosuccinic acid with methanol. Furthermore, ω-transaminases have been engineered to aminate β-keto esters, suggesting that other enzyme classes could be developed to act on such substrates for various functional group transformations. nih.gov Enzyme-catalyzed reactions are valued for their high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. nih.gov

Continuous Flow and Microreactor Synthesis Techniques

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and improved reproducibility. The synthesis of β-keto esters has been successfully adapted to flow systems. nih.govthieme-connect.com For the preparation of this compound, a flow reactor could be designed where streams of methyl methoxyacetate and dimethyl oxalate are mixed with a base just before entering a heated reaction coil. The short residence time and precise temperature control can minimize side reactions and improve yield. thieme-connect.com Subsequent in-line purification steps could also be integrated, creating a fully continuous manufacturing process. google.com

Chemo-, Regio-, and Stereoselectivity in Synthetic Approaches

Controlling selectivity is paramount in the synthesis of a multifunctional molecule like this compound.

Chemoselectivity : In the Claisen condensation, the primary chemoselectivity challenge is to favor the cross-condensation over the self-condensation of methyl methoxyacetate. This is effectively managed by using a non-enolizable partner like dimethyl oxalate and slowly adding the enolizable ester to the reaction mixture. libretexts.org

Regioselectivity : The regioselectivity of the condensation is predetermined by the choice of starting materials. The enolate can only form at the α-carbon of methyl methoxyacetate, and it will exclusively attack a carbonyl group of dimethyl oxalate, ensuring the correct connectivity of the final product.

Stereoselectivity : The target molecule possesses a stereocenter at the C2 position. The standard Claisen condensation described would produce a racemic mixture. Achieving stereoselectivity would require a more advanced approach. Options include using a chiral auxiliary on the methyl methoxyacetate starting material, which could direct the approach of the electrophile, or employing a chiral catalyst, such as a metal complex with a chiral ligand, to create a chiral environment for the reaction. Research into the stereoselective reduction of α-alkoxy-β-keto esters demonstrates that the stereocenter can be influenced in subsequent transformations, highlighting the potential for diastereoselective synthesis. tandfonline.comtandfonline.com

Reactivity and Mechanistic Investigations of Dimethyl 2 Methoxy 3 Oxosuccinate

Rearrangement Pathways and Fragmentation Reactions

The structural features of dimethyl 2-methoxy-3-oxosuccinate make it a candidate for several intramolecular rearrangement and fragmentation reactions, particularly under thermal, acidic, or basic conditions, or upon ionization in mass spectrometry.

One significant potential rearrangement is the α-ketol rearrangement , a process common to α-hydroxy ketones and related derivatives. bldpharm.combldpharm.com While this compound possesses an α-methoxy group rather than a hydroxyl group, acid-catalyzed hydrolysis could precede rearrangement. Under acidic conditions, the methoxy (B1213986) group could be cleaved to form an intermediate α-hydroxy-β-keto ester, which would then be primed to undergo a 1,2-shift. The thermodynamic driving force for such rearrangements is often the formation of a more stable product. bldpharm.com For instance, the migration of a methoxycarbonyl group could potentially lead to a more stabilized enolate or a less sterically hindered product.

Another plausible rearrangement, though requiring specific precursors, is a variant of the Claisen rearrangement . While the parent molecule itself would not undergo a classic Claisen rearrangement, if synthesized from an O-allyl enol ether derivative of a related succinate (B1194679), a-sigmatropic rearrangement could be a key bond-forming step.

In the context of mass spectrometry, the fragmentation of this compound is expected to follow patterns characteristic of ketones and esters. The primary fragmentation pathways for ketones are α-cleavage and the McLafferty rearrangement .

α-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. For this compound, there are two potential α-cleavage points, leading to the loss of a methoxycarbonyl radical or a methoxy(methoxycarbonyl)methyl radical. The formation of a stable acylium ion is a major driving force for this fragmentation.

McLafferty Rearrangement: This rearrangement requires the presence of a γ-hydrogen atom that can be transferred to the carbonyl oxygen via a six-membered transition state. In this compound, the hydrogens on the methyl group of the C4-ester are in the γ-position relative to the C3-keto group, making a McLafferty-type rearrangement feasible. This would result in the elimination of a neutral alkene (in this case, likely formaldehyde (B43269) from the methoxy group, though less common) and the formation of a radical cation.

The fragmentation of α-alkoxy hydroperoxides, which can be formed through photooxidation, also provides insight into potential fragmentation pathways involving the α-methoxy group, often leading to cleavage of the carbon-carbon backbone.

| Reaction Type | Key Intermediates/Products | Driving Force/Conditions |

| α-Ketol Rearrangement | α-Hydroxy-β-keto ester, rearranged isomeric keto-ester | Formation of a more stable isomer, acid/base catalysis |

| α-Cleavage (Mass Spec) | Acylium ions, radical fragments | Stability of the resulting acylium ion |

| McLafferty Rearrangement | Enol radical cation, neutral alkene | Six-membered cyclic transition state |

Oxidative Transformations and Related Mechanistic Studies

The oxidation of β-keto esters is a well-studied area of organic synthesis, and the principles derived from these studies are applicable to this compound. The presence of both a ketone and ester functionalities, along with an α-methoxy group, offers multiple sites for oxidative reactions.

One of the most common methods for the oxidation of β-keto esters involves the use of manganese(III) acetate. The mechanism is believed to proceed through the formation of a manganese enolate. This intermediate can then undergo oxidation to generate an α-radical, which can be trapped by various radical acceptors or undergo further oxidation. In the case of this compound, the formation of a radical at the C2 position could lead to dimerization, or reaction with other species in the medium.

Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), are also effective oxidants for β-dicarbonyl compounds. These reagents can facilitate a variety of transformations, including α-hydroxylation or the formation of α,β-unsaturated systems, depending on the reaction conditions. The α-methoxy group in this compound might influence the regioselectivity of such oxidations.

The oxidation can also be achieved using biocatalysts. For example, whole-cell biocatalysts like Pseudomonas putida have been shown to effectively oxidize β-keto esters, offering a green alternative to chemical oxidants.

Mechanistically, many of these oxidations proceed through single-electron transfer (SET) pathways, generating radical intermediates. The stability of these intermediates and the nature of the oxidant and reaction conditions dictate the final product distribution. For instance, the oxidation of related β-keto esters with Mn(III) pyrophosphate has been shown to involve the formation of free radicals.

| Oxidant | Plausible Transformation | Mechanistic Feature |

| Manganese(III) Acetate | α-Radical formation, dimerization | Formation of a manganese enolate, single-electron transfer |

| Hypervalent Iodine (e.g., IBX) | α-Hydroxylation, dehydrogenation | Formation of an iodonium (B1229267) intermediate |

| Biocatalysts (e.g., P. putida) | α-Hydroxylation | Enzyme-catalyzed oxidation |

| Mn(III) Pyrophosphate | C-C or C-H cleavage | Free radical formation, Michaelis-Menten kinetics |

Applications of Dimethyl 2 Methoxy 3 Oxosuccinate in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter and multiple functional groups makes Dimethyl 2-methoxy-3-oxosuccinate an attractive starting material for the synthesis of chiral molecules. Its application in asymmetric synthesis allows for the controlled formation of stereoisomers, which is crucial in the development of pharmaceuticals and other biologically active compounds.

Diastereoselective and Enantioselective Transformations

While specific, documented examples of diastereoselective and enantioselective transformations starting directly from this compound are not extensively reported in readily available literature, the structural motifs present in the molecule are amenable to such reactions. For instance, the ketone functionality is a prime target for asymmetric reduction or addition reactions, which could be catalyzed by chiral catalysts to yield enantiomerically enriched products. The principles of stereoselective synthesis suggest that the existing methoxy (B1213986) group could influence the stereochemical outcome of reactions at the adjacent carbonyl group, potentially leading to diastereoselective transformations.

Synthesis of Chiral Intermediates and Precursors for Complex Molecules

The potential of this compound as a precursor to valuable chiral intermediates is significant. For example, the synthesis of chiral lactones, which are important structural motifs in many natural products and pharmaceuticals, could potentially be achieved. rsc.orgresearchgate.netrsc.orgsciopen.commdpi.com The general strategy would involve the stereoselective reduction of the ketone to a hydroxyl group, followed by intramolecular cyclization. The stereochemistry of the resulting lactone would be controlled by the asymmetric reducing agent or catalyst employed. Although direct examples with this specific succinate (B1194679) are scarce in the literature, the methodology for the asymmetric synthesis of chiral lactones from related ketoesters is well-established. rsc.orgresearchgate.netrsc.orgsciopen.commdpi.com

Contribution to Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The diverse functionalities of this compound make it a promising substrate for the synthesis of a variety of heterocyclic scaffolds.

Synthesis of Oxygen-Containing Heterocyclic Scaffolds

The synthesis of oxygen-containing heterocycles, such as furans and pyrans, can be envisioned using this compound. While specific examples are not prevalent, general synthetic routes to such heterocycles often involve the reaction of 1,3-dicarbonyl compounds with appropriate reagents. The keto-ester moiety in this compound could serve as a synthon for the construction of these rings.

Synthesis of Nitrogen and Sulfur-Containing Heterocyclic Systems

The reactivity of the dicarbonyl system in this compound makes it a suitable precursor for the synthesis of nitrogen-containing heterocycles like pyrazoles and pyridazines. mdpi.comyoutube.comjocpr.comjocpr.commdpi.com The Knorr pyrazole (B372694) synthesis, for instance, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.com By reacting this compound with hydrazine or its substituted analogs, substituted pyrazoles could be obtained.

Similarly, the synthesis of sulfur-containing heterocycles such as thiophenes could be explored. The Gewald reaction, a well-known method for synthesizing 2-aminothiophenes, utilizes an α-cyano ketone, a sulfur source, and an amine. mdpi.com While this compound is not a direct substrate for the classical Gewald reaction, its functional groups could be modified to participate in similar cyclization reactions to form thiophene (B33073) derivatives. google.comgoogle.com

Utilization in Multicomponent Reactions (MCRs) for Molecular Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. The diverse functional groups of this compound make it an interesting candidate for participation in MCRs, although specific examples are not widely documented. Its ketone and ester functionalities could potentially react in well-known MCRs such as the Ugi, Passerini, or Biginelli reactions, leading to the rapid generation of diverse molecular scaffolds. The development of MCRs involving this compound would be a valuable contribution to combinatorial chemistry and drug discovery.

Precursor for Diverse Organic Scaffolds and Fine Chemicals

There is a lack of specific published research detailing the use of this compound as a starting material for the synthesis of diverse organic scaffolds and fine chemicals. While its structure suggests potential for such applications, no concrete examples or methodologies have been found in the course of this research.

Research into its Utility in Reaction Methodologies beyond Traditional Organic Synthesis

Similarly, there is no significant body of research available that explores the utility of this compound in advanced reaction methodologies such as cascade reactions or specific, named multicomponent reactions. The potential for this compound to act as a key building block in such transformations remains an area for future investigation.

Computational and Theoretical Chemistry Studies of Dimethyl 2 Methoxy 3 Oxosuccinate

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity and physical properties. For Dimethyl 2-methoxy-3-oxosuccinate, computational methods such as Density Functional Theory (DFT) are invaluable for characterizing its molecular orbitals and electrostatic potential.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's reactivity. For this compound, the HOMO is anticipated to be localized primarily on the enolate-forming carbon (C2) and the oxygen atoms of the carbonyl groups, indicating these as the primary sites for nucleophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl carbons, particularly the ketone at C3, marking them as the most electrophilic sites. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. ripublication.comnih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule. For this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the carbonyl and methoxy (B1213986) oxygen atoms, signifying their electron-rich nature and propensity to act as hydrogen bond acceptors or sites for electrophilic attack. researchgate.net Regions of positive potential (blue) are likely to be found around the hydrogen atoms, particularly the one at C2 in the keto form, indicating its acidity.

Illustrative Electronic Properties of this compound (Keto Tautomer) Calculated at the B3LYP/6-31G(d) level of theory. Data is illustrative and based on typical values for similar beta-keto esters.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -10.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 9.3 eV |

| Dipole Moment | 2.8 D |

Conformational Analysis and Stereochemical Preferences

Computational methods can systematically explore the potential energy surface of the molecule by rotating its single bonds. For acyclic compounds like this compound, several low-energy conformers are expected to exist in equilibrium. youtube.com The relative populations of these conformers are determined by a delicate balance of steric hindrance and stabilizing electronic interactions, such as hyperconjugation.

The stereochemical preference at the C2 position is a key aspect. The presence of the methoxy group introduces a stereocenter, and computational studies can predict the relative stability of the (R) and (S) enantiomers. Furthermore, the keto-enol tautomerism common in beta-keto esters adds another layer of complexity. Theoretical calculations can determine the relative energies of the keto and various enol forms (E and Z isomers), providing insight into their equilibrium distribution. researchgate.net In many beta-keto esters, the enol form is stabilized by an intramolecular hydrogen bond. semanticscholar.org

Relative Energies of Possible Conformers/Tautomers of this compound Illustrative data based on DFT calculations for analogous beta-keto esters.

| Conformer/Tautomer | Relative Energy (kcal/mol) | Key Dihedral Angles (Illustrative) |

|---|---|---|

| Keto - anti | 0.00 | O=C-C=O: ~180° |

| Keto - gauche | +1.5 | O=C-C=O: ~60° |

| (Z)-Enol | +2.8 | Stabilized by intramolecular H-bond |

| (E)-Enol | +5.2 | Less stable due to lack of H-bond |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions at a molecular level. For reactions involving this compound, these calculations can map out the entire reaction pathway, including the structures and energies of reactants, transition states, intermediates, and products.

For instance, in a Claisen condensation to form a related beta-keto ester, theoretical calculations can elucidate the stepwise mechanism involving enolate formation, nucleophilic attack, and the departure of a leaving group. libretexts.orglibretexts.org Transition state theory can be applied to calculate the activation energy barriers for each step, providing a quantitative understanding of the reaction kinetics. youtube.com Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactant and product on the potential energy surface.

These computational approaches are also invaluable for understanding the role of catalysts in reactions of this compound. For example, in a Lewis acid-catalyzed reaction, calculations can model the coordination of the catalyst to the carbonyl oxygen, revealing how this interaction enhances the electrophilicity of the carbonyl carbon and lowers the activation energy of the reaction. rsc.org

Prediction of Reactivity and Selectivity Profiles

A significant advantage of computational chemistry is its ability to predict the reactivity and selectivity of a molecule before conducting experiments. For a polyfunctional compound like this compound, this is particularly useful for anticipating the outcome of chemical transformations.

Selectivity: Computational models can predict various forms of selectivity:

Chemoselectivity: In reactions with multiple electrophilic sites (the two carbonyl groups), calculations can determine the activation barriers for nucleophilic attack at each site, thereby predicting which group will react preferentially. youtube.com

Regioselectivity: For reactions of the enolate, which can potentially react at either the carbon or the oxygen atom, computational studies can predict the relative energies of the transition states leading to C-alkylation versus O-alkylation.

Stereoselectivity: In reactions that form new stereocenters, computational modeling of the transition states can predict the diastereomeric or enantiomeric outcome. For example, in an aldol (B89426) reaction, the relative energies of the Zimmerman-Traxler transition state models can be calculated to predict the syn/anti selectivity. youtube.com

Simulation of Spectroscopic Properties for Structural Corroboration

Computational chemistry provides a powerful means to corroborate experimentally determined structures through the simulation of various spectroscopic properties.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants of this compound can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com By comparing the simulated NMR spectrum with the experimental one, the proposed structure can be validated. uzh.ch Furthermore, computational NMR can help in assigning specific signals to particular atoms within the molecule, which can be challenging for complex structures.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated computationally. arxiv.org This allows for the assignment of the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as the C=O stretching of the ketone and ester groups, and the C-O stretching of the methoxy and ester groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.com For this compound, these calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n → π* or π → π*).

Illustrative Simulated Spectroscopic Data for this compound Based on typical values for beta-keto esters. Experimental values can vary based on solvent and other conditions.

| Spectroscopy | Parameter | Simulated Value | Assignment |

|---|---|---|---|

| ¹H NMR | δ (ppm) | ~3.8 | -OCH₃ (methoxy) |

| δ (ppm) | ~3.7 | -OCH₃ (ester) | |

| ¹³C NMR | δ (ppm) | ~195 | C=O (ketone) |

| δ (ppm) | ~168 | C=O (ester) | |

| IR | ν (cm⁻¹) | ~1740 | C=O stretch (ester) |

| ν (cm⁻¹) | ~1720 | C=O stretch (ketone) | |

| UV-Vis | λmax (nm) | ~275 | n → π* transition |

Advanced Analytical Methodologies for the Characterization and Study of Dimethyl 2 Methoxy 3 Oxosuccinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Dimethyl 2-methoxy-3-oxosuccinate. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for definitive structural assignment and the assessment of sample purity.

In ¹H NMR, the number of signals corresponds to the number of non-equivalent protons, their splitting patterns reveal adjacent protons (spin-spin coupling), and the integration of signal areas provides the ratio of protons. For this compound, one would expect distinct signals for the two methyl ester groups, the methoxy (B1213986) group, and the single proton on the carbon backbone. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms.

¹³C NMR spectroscopy provides information on the carbon framework. Key signals would include those for the carbonyl carbons of the ketone and ester groups, the carbons of the methoxy and methyl ester groups, and the carbons of the succinate (B1194679) backbone. The chemical shifts of the carbonyl carbons are particularly diagnostic.

Studies on related 2-oxosuccinates have shown that these molecules can exist in a keto-enol equilibrium in solution. NMR is a powerful technique to study this tautomerism, as distinct sets of signals would appear for both the keto and enol forms, allowing for their relative quantification. The purity of a sample can be readily determined by the presence of any extraneous peaks in the ¹H or ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual chemical shifts can vary based on solvent and other experimental conditions.

| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| Methoxy Protons | ¹H | 3.4 - 3.8 | Singlet |

| Methyl Ester Protons | ¹H | 3.7 - 3.9 | Two Singlets |

| Backbone CH | ¹H | 4.5 - 5.0 | Singlet |

| Ketone Carbonyl | ¹³C | 190 - 205 | - |

| Ester Carbonyls | ¹³C | 165 - 175 | - |

| Methoxy Carbon | ¹³C | 50 - 60 | - |

| Methyl Ester Carbons | ¹³C | 50 - 55 | - |

| Backbone CH | ¹³C | 70 - 80 | - |

| Backbone Quaternary C | ¹³C | 80 - 90 | - |

Mass Spectrometry Techniques (LC-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a highly specific and sensitive analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, this compound would first be separated from other volatile components in a mixture before entering the mass spectrometer. Electron Ionization (EI) is a common ionization technique in GC-MS, which uses a high-energy electron beam (typically 70 eV) to ionize the molecule. This process imparts significant energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint. Characteristic fragments would arise from the cleavage of the ester and methoxy functional groups.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for analyzing less volatile or thermally sensitive compounds. Using soft ionization techniques like Electrospray Ionization (ESI), it is possible to observe the intact molecular ion, typically as a protonated molecule [M+H]⁺ or an adduct with sodium [M+Na]⁺. By inducing fragmentation of this parent ion (a process known as tandem mass spectrometry or MS/MS), structural details can be obtained. Common neutral losses observed in the fragmentation of similar polyketides include molecules like methanol (B129727), carbon monoxide (CO), and carbon dioxide (CO₂).

Table 2: Expected Mass Fragments for this compound (Molecular Weight: 190.15 g/mol )

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Ionization Technique |

| 191.06 | [M+H]⁺ (Protonated Molecule) | ESI |

| 213.04 | [M+Na]⁺ (Sodium Adduct) | ESI |

| 159.05 | [M - OCH₃]⁺ or [M - CH₃OH + H]⁺ | EI, ESI-MS/MS |

| 131.05 | [M - COOCH₃]⁺ | EI, ESI-MS/MS |

| 103.05 | [M - COOCH₃ - CO]⁺ | EI |

| 59.02 | [COOCH₃]⁺ | EI |

Chromatographic Techniques (HPLC, UPLC, GC) for Separation and Quantification in Reaction Mixtures

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and solvents in a reaction mixture, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and its higher-resolution counterpart, UPLC, are the premier techniques for the analysis of non-volatile compounds in liquid samples. For a moderately polar compound like this compound, reversed-phase chromatography is typically employed. A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound is detected as it elutes from the column, most commonly by a UV detector. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for accurate quantification.

Gas Chromatography (GC): GC is suitable for compounds that are volatile and thermally stable. This compound is likely amenable to GC analysis. The sample is vaporized and passed through a column with a specific stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) or a mass spectrometer is used for detection and quantification.

Table 3: Typical Chromatographic Methods for Analysis of this compound

| Technique | Stationary Phase | Typical Mobile Phase / Carrier Gas | Detection Method | Primary Application |

| HPLC/UPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol Gradient | UV, MS | Purity determination, quantification |

| GC | Polysiloxane (e.g., DB-5) | Helium, Hydrogen | FID, MS | Separation of volatile impurities, reaction monitoring |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). For this compound, the most prominent features in the IR spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) groups. The ketone and ester C=O groups are expected to have slightly different stretching frequencies, potentially appearing as a broad band or two resolved peaks. Other key absorptions include the C-O stretching vibrations of the ether and ester groups and the C-H stretching of the methyl groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is also sensitive to molecular vibrations. While C=O stretches are visible in Raman, they are often weaker than in IR. However, Raman can be particularly useful for analyzing samples in aqueous solution.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C=O (Ketone) | Stretching | 1725 - 1705 | Strong (IR) |

| C=O (Ester) | Stretching | 1750 - 1735 | Strong (IR) |

| C-O (Ether & Ester) | Stretching | 1300 - 1000 | Medium (IR) |

| C-H (sp³ Methyl) | Stretching | 3000 - 2850 | Medium (IR, Raman) |

X-ray Crystallography for Solid-State Structural Determination

For this compound, a single-crystal X-ray diffraction experiment would first involve growing a suitable, high-quality crystal. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined.

This analysis would confirm the connectivity of the atoms and reveal the molecule's preferred conformation in the solid state. Research on similar 2-oxosuccinates has shown that they can crystallize in the enol form, often forming hydrogen-bonded dimers. X-ray crystallography would definitively establish whether this compound exists in the keto or enol form in the crystal and would detail any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing.

Table 5: Illustrative Crystal Data for a Molecular Crystal Note: This is an example table format. Data for this compound is not publicly available and would need to be determined experimentally.

| Parameter | Description | Example Value (from a related structure) |

| Chemical Formula | Sum of atoms in the molecule | C₇H₁₀O₅ |

| Formula Weight | Molecular weight ( g/mol ) | 190.15 |

| Crystal System | The symmetry system of the crystal lattice | Monoclinic |

| Space Group | The symmetry group of the crystal | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a = 9.7, b = 7.5, c = 10.8 |

| α, β, γ (°) | Unit cell angles | α = 90, β = 111.3, γ = 90 |

| V (ų) | Volume of the unit cell | 732.2 |

| Z | Number of molecules per unit cell | 4 |

| ρ (g/cm³) | Calculated density | 1.45 |

Future Prospects and Emerging Research Directions in Dimethyl 2 Methoxy 3 Oxosuccinate Chemistry

Development of More Sustainable and Eco-Friendly Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable feedstocks. For Dimethyl 2-methoxy-3-oxosuccinate, emerging research is expected to focus on moving away from traditional methods that may rely on hazardous reagents or produce significant waste streams.

One promising avenue is the use of green methylating agents like dimethyl carbonate (DMC). nih.gov DMC is recognized as an environmentally benign substitute for toxic reagents such as methyl halides and dimethyl sulfate. scispace.com The direct synthesis of DMC from CO2 and methanol (B129727) is itself a key area of green chemistry research, with catalysts like cerium(IV) oxide (CeO2) showing promise. researchgate.netrsc.org Future routes to this compound could involve the methylation of a suitable precursor using DMC, potentially catalyzed by a recyclable solid catalyst. This approach aligns with the goals of atom economy and reducing the use of hazardous substances. nih.gov

Another sustainable strategy involves leveraging bio-based feedstocks. Acetoin (3-hydroxybutan-2-one), for instance, can be produced from the fermentation of biomass and can be a precursor for other functionalized molecules. nih.gov Research could explore pathways from such platform chemicals to the succinate (B1194679) backbone, followed by sustainable methylation and oxidation steps. The transesterification of ethylene (B1197577) carbonate with methanol to produce DMC and ethylene glycol is a commercially viable route that showcases the conversion of CO2 into valuable chemicals, a principle that could be adapted for more complex molecules. figshare.com

| Sustainable Strategy | Key Principle | Potential Reagents/Catalysts | Anticipated Benefit |

| Green Methylation | Replacing toxic methylating agents | Dimethyl Carbonate (DMC) | Reduced toxicity and waste |

| CO2 Utilization | Using CO2 as a C1 feedstock | CO2, Methanol, CeO2 catalysts | Valorization of greenhouse gas |

| Bio-based Feedstocks | Starting from renewable materials | Acetoin, Ethylene Carbonate | Reduced reliance on petrochemicals |

| Flow Chemistry | Process intensification | Continuous flow reactors | Improved safety and efficiency |

Exploration of Novel Catalytic Systems for its Transformations

The reactivity of this compound is largely dictated by its ketone and ester functional groups, making it a prime candidate for a variety of catalytic transformations. Future research will likely move beyond classical stoichiometric reactions to explore more efficient and selective catalytic systems.

Biocatalysis represents a significant frontier. Enzymes such as lipases and esterases could be employed for selective hydrolysis or transesterification reactions. More advanced, ene-reductases have been successfully used for the asymmetric reduction of the C=C double bond in related succinate derivatives like dimethyl citraconate and dimethyl itaconate, achieving high yields and excellent enantioselectivity. mdpi.comresearchgate.net This suggests that engineered enzymes could be developed to perform stereoselective reductions or other transformations on the this compound core.

Asymmetric organocatalysis is another area ripe for exploration. Chiral amines, phosphines, or thiourea-based catalysts could facilitate enantioselective additions to the keto group, providing access to chiral building blocks that are highly valuable in pharmaceutical synthesis.

Furthermore, the development of novel heterogeneous catalysts will be crucial for improving the sustainability of its synthesis and subsequent reactions. For example, carbon-supported cupric chloride has been used in the gas-phase synthesis of dimethyl carbonate, demonstrating the potential for heterogeneous systems to replace soluble, hard-to-remove homogeneous catalysts. scispace.com Similar solid-supported acid, base, or metal catalysts could be designed for the specific transformations of this compound.

Integration into Automated and High-Throughput Synthesis Platforms

The integration of chemical synthesis with automated and high-throughput platforms, particularly continuous flow chemistry, offers significant advantages in terms of safety, reproducibility, and scalability. europa.euresearchgate.net Reactions involving potentially unstable intermediates or highly exothermic processes can be controlled with much greater precision in flow reactors due to superior heat and mass transfer. europa.eu

The synthesis of this compound and its derivatives could be adapted to flow systems. For instance, a multi-step sequence could be designed where reagents are pumped, mixed, and reacted in a continuous stream, with in-line purification modules removing byproducts at each stage. This approach has been successfully applied to the synthesis of dialkyl succinates and complex C-glycosides, demonstrating its versatility. nih.govmdpi.com

An automated flow platform would also enable high-throughput screening of reaction conditions. By systematically varying parameters such as temperature, residence time, and catalyst loading, optimal conditions for a given transformation can be identified rapidly. This is particularly valuable for developing and optimizing the novel catalytic systems discussed in the previous section. The future may see the development of a fully automated "synthesis-to-screening" pipeline where this compound is generated and immediately used in derivatization reactions, with the products being assayed for desired properties in a high-throughput manner.

Discovery of New Applications in Materials Science or Chemical Biology Research

While currently utilized primarily as a building block in organic synthesis, the unique structure of this compound suggests potential for new applications in materials science and chemical biology. Its combination of a β-ketoester moiety and an additional methoxy (B1213986) group offers a rich scaffold for creating novel functional molecules.

In materials science , β-dicarbonyl compounds are known precursors for the synthesis of heterocyclic compounds, such as pyrazoles and pyrimidines, which can be building blocks for functional polymers, dyes, or organic electronic materials. Research on the closely related diethyl 2-cyano-3-oxosuccinate has highlighted its utility in constructing N- and O-containing heterocycles. mdpi.com By reacting this compound with various dinucleophiles, a library of novel heterocyclic structures could be generated and screened for properties like fluorescence, conductivity, or liquid crystal behavior.

In chemical biology , the reactivity of the keto-ester functional group could be exploited to design new molecular probes. The compound could be modified to incorporate reporter tags (like a fluorophore) or biotin (B1667282) for affinity-based pulldown experiments. Such probes could be used to covalently label specific classes of enzymes or proteins in a biological system, helping to elucidate their function. The ester groups also offer handles for attachment to solid supports or biomolecules.

Advanced Mechanistic Insights through Operando Spectroscopy and Kinetic Studies

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For this compound, future research will likely employ advanced analytical techniques to gain detailed mechanistic insights.

A key structural feature of 3-oxosuccinates is their potential to exist in a keto-enol tautomeric equilibrium. Studies on the analogous diethyl 2-cyano-3-oxosuccinate have shown that the enol form is heavily favored in solution and is the exclusive form in the solid state. mdpi.comresearchgate.net It is highly probable that this compound exhibits similar behavior. Operando spectroscopy , such as in-situ Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy, could be used to monitor the concentration of these tautomers and any reaction intermediates in real-time under actual reaction conditions. This would provide direct evidence for proposed mechanistic pathways.

Detailed kinetic studies will also be essential. By measuring reaction rates under varying conditions (temperature, concentration, catalyst loading), a comprehensive kinetic model can be built. This model can help to identify the rate-determining step of a reaction and provide quantitative data to support a proposed mechanism. For example, kinetic analysis could clarify the role of the methoxy group in influencing the reactivity of the adjacent ketone. Combining these experimental studies with computational chemistry , such as Density Functional Theory (DFT) calculations, will allow for the modeling of transition states and reaction energy profiles, providing a powerful synergistic approach to understanding and predicting the chemical behavior of this compound.

常见问题

Q. What are the recommended methodologies for synthesizing dimethyl 2-methoxy-3-oxosuccinate with high purity?

Synthesis optimization requires factorial design to evaluate variables such as reaction temperature, catalyst loading, and solvent polarity . Computational screening (e.g., quantum chemical calculations) can predict reaction pathways and intermediates, reducing trial-and-error experimentation . Post-synthesis, purification via column chromatography (using silica gel and a gradient eluent system) ensures high purity. Storage at 2–8°C under inert atmosphere (e.g., argon) minimizes degradation .

Q. How should researchers characterize the stability of this compound under varying experimental conditions?

Stability studies should employ accelerated aging protocols:

- Thermal stability: Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- pH sensitivity: Monitor structural integrity via NMR or FTIR in buffered solutions (pH 3–9).

- Light exposure: Conduct UV-Vis spectroscopy before and after controlled light exposure.

Contradictions in stability data (e.g., conflicting decomposition temperatures) should be resolved using multi-technique validation .

Q. What safety protocols are critical during handling and disposal of this compound?

- PPE: Nitrile gloves, safety goggles, and lab coats are mandatory due to its H315 (skin irritation) and H319 (eye irritation) classifications .

- Ventilation: Use fume hoods to avoid inhalation (H335: respiratory irritation) .

- Disposal: Neutralize waste with activated carbon or sodium bicarbonate before transferring to licensed hazardous waste facilities .

Refer to institutional Chemical Hygiene Plans for advanced handling guidelines .

Advanced Research Questions

Q. How can computational tools resolve contradictions in reaction mechanisms involving this compound?

Discrepancies in proposed mechanisms (e.g., keto-enol tautomerization vs. nucleophilic substitution) can be addressed via:

- Reaction path searches: Density Functional Theory (DFT) to map energy barriers and transition states .

- Kinetic isotope effects (KIE): Compare experimental and simulated KIE values to validate computational models.

- Multi-scale modeling: Integrate molecular dynamics with quantum mechanics to account for solvent effects .

Q. What experimental strategies mitigate data variability in ecological impact assessments for this compound?

Current SDS data gaps (e.g., ecotoxicity, biodegradability) necessitate:

- OECD 301/302 tests: Measure biodegradation rates in aerobic/anaerobic conditions.

- QSAR models: Predict toxicity endpoints (e.g., LC50 for aquatic organisms) using structural analogs .

- Soil mobility assays: Use column leaching studies with standardized soils (e.g., OECD 106) .

Q. How can researchers design experiments to explore this compound’s role in asymmetric catalysis?

- Chiral ligand screening: Test ligands (e.g., BINOL derivatives) to optimize enantioselectivity.

- In situ monitoring: Use Raman spectroscopy or HPLC-MS to track intermediate formation.

- Cross-validation: Compare computational enantiomeric excess (EE) predictions with experimental chiral chromatography results .

Q. What advanced techniques validate the compound’s reactivity in multi-step organic syntheses?

- Isotopic labeling: Incorporate ¹³C or ²H to trace reaction pathways via NMR.

- Cryogenic trapping: Stabilize transient intermediates for X-ray crystallography.

- Kinetic profiling: Use stopped-flow techniques to measure rapid reaction rates .

Q. How can interdisciplinary approaches enhance applications in materials science or biochemistry?

- Materials science: Functionalize metal-organic frameworks (MOFs) with the compound for catalytic applications.

- Biochemistry: Investigate enzyme inhibition (e.g., esterases) via fluorescence-based activity assays .

- Data integration: Apply cheminformatics tools to correlate structural features with functional outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。